molecular formula C17H18N2O5S2 B2937713 N-benzyl-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methylbenzenesulfonamide CAS No. 1015568-95-2

N-benzyl-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methylbenzenesulfonamide

Katalognummer: B2937713
CAS-Nummer: 1015568-95-2
Molekulargewicht: 394.46
InChI-Schlüssel: QTHZZGCYSBUGCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-benzyl-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H18N2O5S2 and its molecular weight is 394.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-benzyl-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₈H₁₉N₃O₅S
  • Molecular Weight : 393.42 g/mol
  • IUPAC Name : this compound

Structural Features

The compound contains a sulfonamide moiety, which is known for its diverse biological activities, including antibacterial and antiepileptic properties. The presence of the isothiazolidinone ring contributes to its pharmacological profile.

Anticonvulsant Activity

Research has indicated that compounds with similar structures exhibit significant anticonvulsant properties. For example, studies on related sulfonamide derivatives have shown efficacy in models of seizure protection, particularly in the maximal electroshock (MES) and subcutaneous Metrazol models. The structure-activity relationship (SAR) suggests that modifications at the benzyl position can enhance anticonvulsant activity .

γ-Secretase Inhibition

The N-benzylbenzenesulfonamide moiety has been associated with inhibition of γ-secretase, a crucial enzyme in the pathogenesis of Alzheimer's disease. Compounds with this structure have demonstrated the ability to reduce amyloid β-peptide production, indicating potential therapeutic applications for neurodegenerative diseases .

Glucocorticoid Receptor Modulation

Additionally, compounds containing the N-benzyl group have shown promise as nonsteroidal glucocorticoid receptor modulators. These compounds can act as anti-inflammatory agents by modulating the glucocorticoid receptor pathway, which is vital in various inflammatory conditions .

Case Study 1: Synthesis and Activity Evaluation

A study synthesized several derivatives of N-benzylbenzenesulfonamide and evaluated their biological activities. The findings indicated that specific substitutions at the para position of the benzyl group significantly enhanced anticonvulsant activity compared to traditional antiepileptic drugs like phenytoin and valproate .

Case Study 2: Crystallographic Characterization

Crystallographic studies have provided insights into the molecular interactions of N-benzyl derivatives. For instance, hydrogen bonding patterns observed in crystal structures suggest that these interactions play a critical role in stabilizing the active conformation of the compound, influencing its biological activity .

Data Summary Table

Property Value
Molecular FormulaC₁₈H₁₉N₃O₅S
Molecular Weight393.42 g/mol
Anticonvulsant ActivitySignificant
γ-Secretase InhibitionYes
Glucocorticoid Receptor ModulationYes

Eigenschaften

IUPAC Name

N-benzyl-2-methyl-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S2/c1-13-11-15(19-17(20)9-10-25(19,21)22)7-8-16(13)26(23,24)18-12-14-5-3-2-4-6-14/h2-8,11,18H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHZZGCYSBUGCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.